molecular formula C11H16BNO2 B1290707 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid CAS No. 1036991-20-4

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid

Cat. No.: B1290707
CAS No.: 1036991-20-4
M. Wt: 205.06 g/mol
InChI Key: VXHLRYOCYRFLMS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters and their subsequent interactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . These interactions are crucial in the study of enzyme inhibition, especially with serine proteases and other enzymes that have active site serine residues.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition or activation . This compound can also influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. The molecular mechanism of action involves both reversible and irreversible interactions, depending on the specific biomolecule and the context of the reaction.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects are dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including enzyme inhibition, cellular stress, and toxicity. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as concentration, exposure time, and the presence of other interacting molecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The precise localization is determined by the nature of the interactions with cellular components and the specific context of the biochemical reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-(bromomethyl)phenylboronic acid with pyrrolidine. The reaction is typically carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is stirred for a few hours, and the product is then isolated by concentration under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and optimized reaction times to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are phenols or quinones.

    Reduction: The major products are secondary amines.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the pyrrolidinyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.

    4-(Pyrrolidin-1-ylmethyl)phenylboronic ester: Similar structure but with an ester group instead of a boronic acid group.

    4-(Pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester: Similar structure but with a pinacol ester group.

Uniqueness

This compound is unique due to the presence of both a boronic acid group and a pyrrolidinyl group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHLRYOCYRFLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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